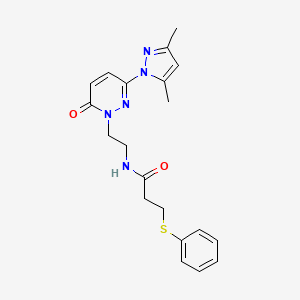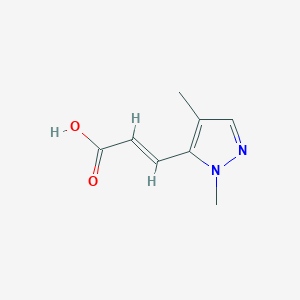
(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid, also known as pyrazole acrylic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound that contains two nitrogen atoms in its ring structure. Pyrazole acrylic acid has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid can alter the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Pyrazole acrylic acid has been found to possess a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant activity. This compound has also been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics, making it a potential candidate for use in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is its versatility in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study in a variety of fields. However, one of the limitations of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid. One area of interest is in the development of this compound as a cancer treatment, where further studies are needed to determine its efficacy and safety. Other potential applications for (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid include its use as a tool for studying gene expression and its potential as a drug development candidate for a range of diseases. Overall, (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid can be achieved through a variety of methods, including the reaction of 2,4-dimethyl-3-(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acidcarboxylic acid with acetic anhydride and sodium acetate. This reaction results in the formation of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid as a white crystalline solid with a melting point of 142-144°C.
Aplicaciones Científicas De Investigación
Pyrazole acrylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment, where (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid has been found to exhibit anti-cancer activity. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer treatment.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-9-10(2)7(6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKUIHFYEUQDGA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,4-dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

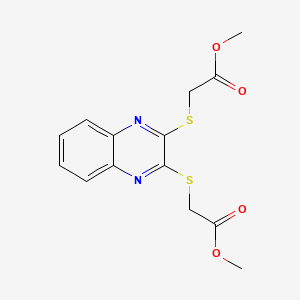
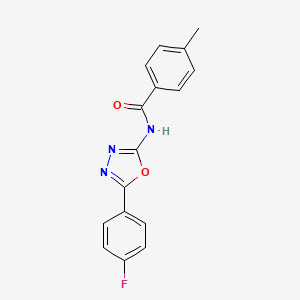
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)
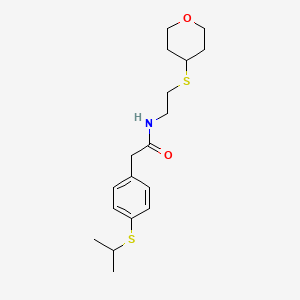
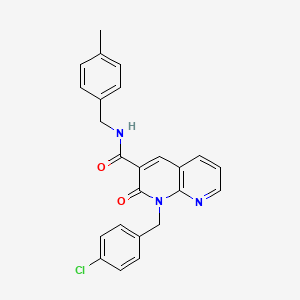
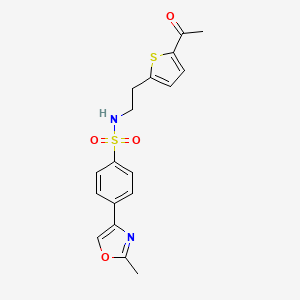

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)
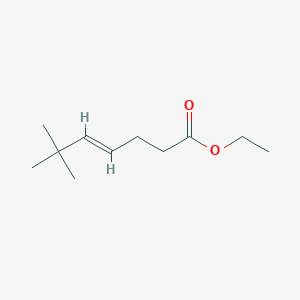
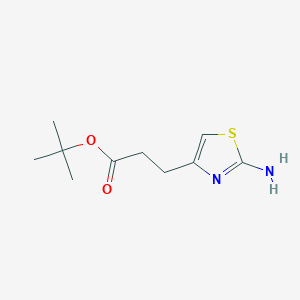
![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)
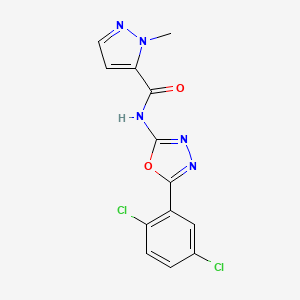
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2993596.png)
